molecular formula C7H12O3 B13271402 3-Hydroxy-3-methylhex-4-enoic acid

3-Hydroxy-3-methylhex-4-enoic acid

Cat. No.: B13271402
M. Wt: 144.17 g/mol
InChI Key: FAJDUXRZYHSZDJ-ONEGZZNKSA-N
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Description

3-Hydroxy-3-methylhex-4-enoic acid is an organic compound with the molecular formula C7H12O3. It is a carboxylic acid with a hydroxyl group and a double bond in its structure. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with crotonaldehyde, followed by oxidation and hydrolysis steps. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylhex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a catalyst such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: 3-Oxo-3-methylhex-4-enoic acid.

    Reduction: 3-Hydroxy-3-methylhexanoic acid.

    Substitution: 3-Chloro-3-methylhex-4-enoic acid.

Scientific Research Applications

3-Hydroxy-3-methylhex-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methylhexanoic acid
  • 3-Oxo-3-methylhex-4-enoic acid
  • 3-Chloro-3-methylhex-4-enoic acid

Uniqueness

3-Hydroxy-3-methylhex-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(E)-3-hydroxy-3-methylhex-4-enoic acid

InChI

InChI=1S/C7H12O3/c1-3-4-7(2,10)5-6(8)9/h3-4,10H,5H2,1-2H3,(H,8,9)/b4-3+

InChI Key

FAJDUXRZYHSZDJ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(C)(CC(=O)O)O

Canonical SMILES

CC=CC(C)(CC(=O)O)O

Origin of Product

United States

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